molecular formula C9H14N2O2S B12315162 Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B12315162
M. Wt: 214.29 g/mol
InChI Key: QNEDAKYVIOHXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This compound is known for its unique structure, which includes a thiazole ring, an aminomethyl group, and an ester functional group. It is primarily used in research and industrial applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate typically involves the esterification of 2-(aminomethyl)-1,3-thiazole-4-acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C9H14N2O2S/c1-6(2)13-9(12)3-7-5-14-8(4-10)11-7/h5-6H,3-4,10H2,1-2H3

InChI Key

QNEDAKYVIOHXCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CSC(=N1)CN

Origin of Product

United States

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